3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide
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Overview
Description
3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The compound has a molecular formula of C21H15F3N4O and a molecular weight of 396.3652 g/mol .
Preparation Methods
The synthesis of 3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of 2-aminobenzamide with various reagents to form the quinazoline ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of carbon-centered radical intermediates.
Coupling Reactions: The final step involves coupling the quinazoline core with the appropriate benzamide derivative under suitable reaction conditions.
Chemical Reactions Analysis
3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2), where the compound acts as an inhibitor . This inhibition can lead to the suppression of angiogenesis, which is the formation of new blood vessels, a process often associated with tumor growth.
Comparison with Similar Compounds
3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can be compared with other quinazolinamine derivatives:
3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-1-(3-(TRIFLUOROMETHYL)PHENYL)PYRIDIN-2(1H)-ONE: This compound has a similar structure but differs in the presence of a pyridinone moiety.
3-[3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYLPHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]: This compound has a similar quinazoline core but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against VEGFR2 .
Properties
CAS No. |
882664-95-1 |
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Molecular Formula |
C23H17F3N4O |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H17F3N4O/c1-13-5-6-15(21(31)29-18-4-2-3-17(11-18)23(24,25)26)10-19(13)14-7-8-20-16(9-14)12-28-22(27)30-20/h2-12H,1H3,(H,29,31)(H2,27,28,30) |
InChI Key |
YEIASMOUYNOXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)N |
Origin of Product |
United States |
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